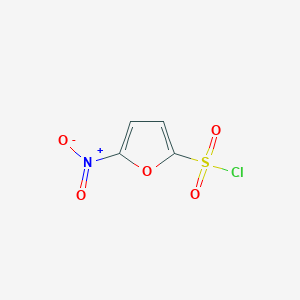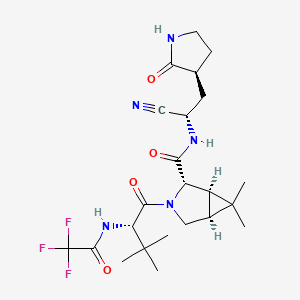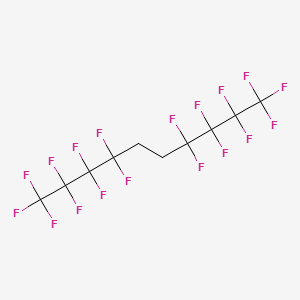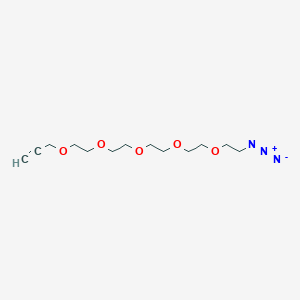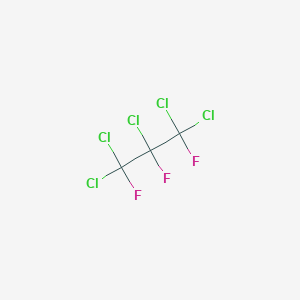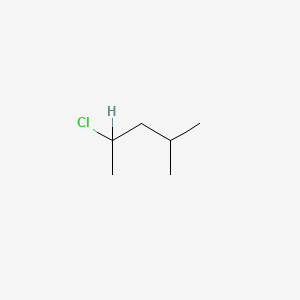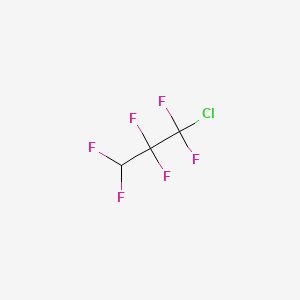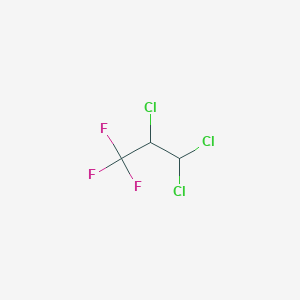
2-Chloro-1,1,1,2-tetrafluoropropane
Übersicht
Beschreibung
2-Chloro-1,1,1,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C3H3ClF4. It is a colorless gas with a slightly sweet odor and is known for its volatility and stability under normal conditions. This compound is primarily used in the production of refrigerants and as a blowing agent in the manufacture of foams.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-1,1,1,2-tetrafluoropropane is typically synthesized through the reaction of hydrogen fluoride with chlorinated hydrocarbons. One common method involves the fluorination of 2-chloropropane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chlorinated hydrocarbons are continuously fed into the system along with hydrogen fluoride. The reaction mixture is maintained at a specific temperature and pressure to optimize yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1,1,1,2-tetrafluoropropane primarily undergoes substitution reactions due to the presence of both chlorine and fluorine atoms. These reactions can be catalyzed by various reagents and conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-hydroxy-1,1,1,2-tetrafluoropropane.
Reduction: Under specific conditions, this compound can be reduced to form 1,1,1,2-tetrafluoropropane using reducing agents like lithium aluminum hydride.
Major Products Formed:
2-Hydroxy-1,1,1,2-tetrafluoropropane: Formed through nucleophilic substitution.
1,1,1,2-tetrafluoropropane: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,1,1,2-tetrafluoropropane has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use as an anesthetic agent due to its volatility and stability.
Industry: Widely used as a blowing agent in the production of polyurethane foams and as a refrigerant in cooling systems.
Wirkmechanismus
The mechanism by which 2-Chloro-1,1,1,2-tetrafluoropropane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. Its halogen atoms can form hydrogen bonds and van der Waals interactions with biological molecules, potentially altering their structure and function. In industrial applications, its volatility and stability make it an effective blowing agent and refrigerant.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2-Tetrafluoroethane: Another fluorinated hydrocarbon used as a refrigerant.
2-Chloro-1,1,1-trifluoropropane: Similar in structure but with one less fluorine atom.
1,1,1,2,3,3-Hexafluoropropane: Contains more fluorine atoms, leading to different physical and chemical properties.
Uniqueness: 2-Chloro-1,1,1,2-tetrafluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct reactivity and stability. Its balance of volatility and chemical inertness makes it particularly valuable in industrial applications where controlled reactivity is essential.
Eigenschaften
IUPAC Name |
2-chloro-1,1,1,2-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCNZLDHTZESTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893542 | |
| Record name | 1,1,1,2-Tetrafluoro-2-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor | |
| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
421-73-8 | |
| Record name | 2-Chloro-1,1,1,2-tetrafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,2-Tetrafluoro-2-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


